2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate
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Overview
Description
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, furan-containing molecules, and benzoate esters. Examples include:
- 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzoate
- 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate
Uniqueness
What sets 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate apart is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C24H23NO5S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H23NO5S2/c1-15-5-3-6-17(11-15)23(27)30-19-9-8-16(12-20(19)28-2)13-21-22(26)25(24(31)32-21)14-18-7-4-10-29-18/h3,5-6,8-9,11-13,18H,4,7,10,14H2,1-2H3/b21-13+ |
InChI Key |
OALOOMXFNNQLRV-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4)OC |
Origin of Product |
United States |
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